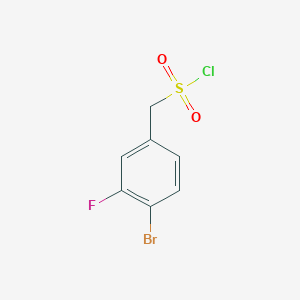

(4-Bromo-3-fluorophenyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"(4-Bromo-3-fluorophenyl)methanesulfonyl chloride" is a compound of interest due to its unique combination of halogen atoms which contribute to its reactivity and potential utility in organic synthesis. This compound, like other sulfonyl chlorides, serves as a versatile intermediate in the preparation of sulfonamide and sulfonyl derivative compounds, which are crucial in various chemical reactions and applications.

Synthesis Analysis

The synthesis of compounds similar to "(4-Bromo-3-fluorophenyl)methanesulfonyl chloride" often involves Friedel–Crafts-type alkylation reactions, utilizing α-fluorocarbocations for the formation of benzophenones and other derivatives (Kuhakarn et al., 2011). Additionally, enantioselective conjugate addition reactions have been used for the synthesis of chiral monofluoromethylated compounds (Moon et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as methane sulfonyl chloride, has been studied using electron diffraction, revealing detailed geometrical parameters and providing insight into the molecular conformation and bonding angles (Hargittai & Hargittai, 1973).

Chemical Reactions and Properties

The reactivity of sulfonyl chlorides, in general, involves nucleophilic substitution reactions where the sulfonyl chloride group is highly reactive towards nucleophiles, making compounds like "(4-Bromo-3-fluorophenyl)methanesulfonyl chloride" valuable for further chemical transformations (Rosen et al., 2011).

Scientific Research Applications

Pd-Catalyzed Cross-Coupling in Organic Synthesis

(Rosen et al., 2011) report the use of a palladium-catalyzed cross-coupling method involving methanesulfonyl chloride for synthesizing dofetilide, highlighting its efficiency and reduction of genotoxic impurities.

Enzyme Inhibition Studies

Methanesulfonyl fluoride, a related compound, is identified as an oxydiaphoric inhibitor of acetylcholinesterase by (Kitz & Wilson, 1963). This reveals its role in sulfonylating an enzyme group critical for normal catalytic activity.

Fluorination in Organic Chemistry

The work of (Makino & Yoshioka, 1987) demonstrates the utility of methanesulfonyl fluoride for selective fluorination in organic synthesis, showcasing its role in nucleophilic substitution reactions.

Novel Rearrangements and Bond Formation

(Ando et al., 2005) explore a unique sigmatropic rearrangement involving methanesulfonyl chloride, leading to the formation of novel fluorinated compounds via palladium-catalyzed reactions.

Electrochemical Properties in Ionic Liquids

The study by (Su et al., 2001) investigates the electrochemical properties of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid, contributing to advancements in battery technology.

Structural Analysis of Sulfonamides

(Gowda et al., 2007) analyze the structure of N-(4-fluorophenyl)methanesulfonamide, revealing insights into the geometry and biological activity potential of such compounds.

Synthesis of Fluorinated Compounds

(Ogasawara et al., 2009) demonstrate the synthesis of monofluoromethylated allenes, showcasing the role of methanesulfonyl derivatives in the creation of biologically relevant structures.

Cyclization and Addition Reactions

In the field of synthetic chemistry, (Ivanov et al., 2014) discuss the use of sulfonylated compounds in electrophilic cyclization and addition reactions, emphasizing the versatility of these reagents.

Kinetics of Hydrolysis Reactions

(King & Lam, 1993) focus on the mechanisms of hydrolysis of methanesulfonyl chloride, contributing to a deeper understanding of organic sulfur reaction mechanisms.

Effect of Fluoride on Enzymatic Reactions

The interaction of fluoride with methanesulfonates in enzymatic processes is examined by (Greenspan & Wilson, 1970), providing insights into biochemical pathways.

Synthesis of Sulfonyl Pyrrolidines

(Craig et al., 2000) describe the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, highlighting the use of lithiated sulfonyl methane in creating complex organic structures.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, (4-Bromo-3-fluorophenyl)methanesulfonyl chloride likely interacts with its targets through a process involving oxidative addition and transmetalation . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

Given its use in the suzuki–miyaura coupling reaction , it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry.

Result of Action

It is known to participate in the suzuki–miyaura coupling reaction , contributing to the formation of carbon–carbon bonds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Bromo-3-fluorophenyl)methanesulfonyl chloride. Furthermore, contact with water liberates toxic gas .

properties

IUPAC Name |

(4-bromo-3-fluorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c8-6-2-1-5(3-7(6)10)4-13(9,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAGWQXJZGISKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1536732-85-0 |

Source

|

| Record name | (4-bromo-3-fluorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2486044.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether](/img/structure/B2486048.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)

![({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2486054.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2486055.png)

![Methyl 3-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2486059.png)

![Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2486064.png)